3-Amino-7-bromobenzofuran-2-carboxylic acid
Description
3-Amino-7-bromobenzofuran-2-carboxylic acid is a benzofuran derivative characterized by a fused benzene and furan ring system. The carboxylic acid group at position 2, amino group at position 3, and bromine substituent at position 7 define its unique structure. The bromine atom enhances electrophilic reactivity and may influence binding affinity in biological systems, while the amino group offers hydrogen-bonding capabilities and opportunities for further functionalization.
Properties
Molecular Formula |
C9H6BrNO3 |
|---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
3-amino-7-bromo-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,11H2,(H,12,13) |
InChI Key |
AOVVOCJEEJHLED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=C2N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-7-bromobenzofuran-2-carboxylic acid can be achieved through various synthetic routesThe reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) for bromination, followed by amination using ammonia or an amine source, and finally carboxylation using carbon dioxide or a carboxylating agent .
Chemical Reactions Analysis
3-Amino-7-bromobenzofuran-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-7-bromobenzofuran-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-7-bromobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated data based on structural analogs.
Key Comparative Insights:
- Substituent Effects on Reactivity: The bromine atom in the target compound increases electrophilicity compared to methyl or methoxy groups, facilitating nucleophilic substitution reactions. In contrast, trifluoromethyl (CF₃) in the analog from provides electron-withdrawing effects and metabolic stability. The amino group at position 3 distinguishes the target compound from methyl-substituted derivatives (e.g., 3-Methylbenzofuran-2-carboxylic acid ), enabling hydrogen bonding and salt formation for improved solubility.
- However, the dihydro structure of 7-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid reduces aromaticity, altering conjugation and reactivity.
- Applications in Drug Development: Bromine and amino groups in the target compound may synergize for targeted drug delivery, whereas methyl groups in analogs (e.g., 3,6-Dimethylbenzofuran-2-carboxylic acid ) favor passive diffusion across membranes due to higher lipophilicity.
Research Findings and Implications
- Synthetic Utility: The amino group in the target compound allows for coupling reactions (e.g., amide bond formation), contrasting with halogenated analogs that may undergo cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Biological Activity : Bromine’s role in enhancing binding affinity has been observed in kinase inhibitors, while trifluoromethyl groups (as in ) improve pharmacokinetic profiles by resisting oxidative metabolism.
Biological Activity
3-Amino-7-bromobenzofuran-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula CHBrNO and a molecular weight of 256.05 g/mol. Its structure features a benzofuran ring system with an amino group at the 3-position, a bromine atom at the 7-position, and a carboxylic acid functional group at the 2-position. This unique arrangement contributes to its reactivity and biological potential.
Antimicrobial Properties
Research indicates that derivatives of 3-amino-7-bromobenzofuran-2-carboxylic acid exhibit antimicrobial activity against various bacterial strains. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria, highlighting their potential as antibacterial agents.
Anticancer Activity
The anticancer properties of this compound have been a focal point in several studies. Notably, benzofuran-based derivatives have demonstrated potent antiproliferative effects in cancer cell lines. The derivative 9e , which shares structural similarities with 3-amino-7-bromobenzofuran-2-carboxylic acid, exhibited an IC value of 2.52 ± 0.39 μM against MDA-MB-231 breast cancer cells, indicating strong anticancer potential .
The mechanism by which these compounds exert their anticancer effects often involves modulation of specific molecular targets and pathways. For example, they may inhibit enzymes critical for cell proliferation or induce apoptosis in cancer cells.
Table 1: Antiproliferative Activities of Related Compounds
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| 9b | MCF-7 | NA | NA |
| 9e | MDA-MB-231 | 2.52 ± 0.39 | Apoptosis induction |
| 9f | MDA-MB-231 | 11.50 ± 1.05 | Cell cycle arrest |
| Dox | MDA-MB-231 | 2.36 ± 0.18 | Chemotherapy agent |
This table summarizes the antiproliferative activities of related compounds against breast cancer cell lines, illustrating the efficacy of benzofuran derivatives.
Interaction Studies
Interaction studies have focused on the binding affinity of 3-amino-7-bromobenzofuran-2-carboxylic acid with various biological targets, which is crucial for understanding its pharmacodynamics and pharmacokinetics. These studies reveal that the compound's functional groups play a significant role in its reactivity and interaction with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
